2-Pentanone, 3,3-dichloro-

Description

Nomenclature and Structural Representation of 2-Pentanone, 3,3-dichloro-

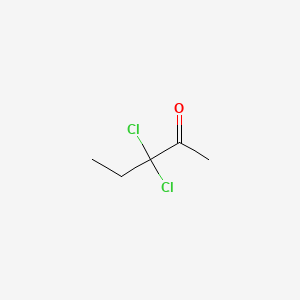

The compound with the chemical formula C₅H₈Cl₂O is systematically named 3,3-dichloropentan-2-one according to IUPAC nomenclature. nih.gov It is also commonly referred to as 2-Pentanone, 3,3-dichloro-. nih.govnist.gov The structure consists of a five-carbon pentane (B18724) chain with a ketone functional group at the second carbon position and two chlorine atoms attached to the third carbon.

Structural and Physical Properties of 2-Pentanone, 3,3-dichloro-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈Cl₂O | nih.govnist.gov |

| Molecular Weight | 155.02 g/mol | nih.gov |

| CAS Registry Number | 57856-10-7 | nih.govnist.gov |

| IUPAC Name | 3,3-dichloropentan-2-one | nih.gov |

| Boiling Point | 173-175°C | ontosight.ai |

| Melting Point | 34-36°C | ontosight.ai |

| Density | 1.23 g/cm³ | ontosight.ai |

| SMILES | CCC(C(=O)C)(Cl)Cl | nih.gov |

| InChI | InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 | nih.govnist.gov |

| InChIKey | VKWUGBQFNMLUAO-UHFFFAOYSA-N | nih.govnist.gov |

Spectroscopic Data Identifiers for 2-Pentanone, 3,3-dichloro-

| Spectroscopic Data | Reference |

|---|---|

| ¹³C NMR Spectra | SpectraBase |

| GC-MS | NIST Mass Spectrometry Data Center, SpectraBase |

Historical Context of Halogenated Ketone Research

The study of halogenated ketones is rooted in some of the earliest discoveries in organic chemistry. The haloform reaction, discovered by Georges-Simon Serullas in 1822, represents one of the oldest known organic reactions and provides a fundamental method for the halogenation of methyl ketones. nih.govresearchgate.net Initially used as a diagnostic test, the reaction has evolved into a synthetically valuable tool. nih.govresearchgate.net

Over the years, research has focused on developing more controlled and selective methods for halogenating ketones. The direct chlorination of ketones often leads to a mixture of mono- and di-chlorinated products. sci-hub.se To address this, various reagents and protocols have been developed, such as the use of sulfuryl chloride, N-chlorosuccinimide (NCS), and copper(II) chloride. sci-hub.se The development of methods for producing α,α-dichloroketones has been a significant area of interest, with modern techniques offering more efficient and environmentally friendly pathways, such as using an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium. sci-hub.seorganic-chemistry.org The enzymatic synthesis of α-halogenated ketones from alkynes has also been explored as an alternative to handling free halogens. google.com

Significance of Dichlorinated Ketones as Synthetic Intermediates

Dichlorinated ketones, including 2-Pentanone, 3,3-dichloro-, are valuable intermediates in organic synthesis. ontosight.ai The gem-dihalocarbonyl moiety is a key structural feature in several naturally occurring compounds and is noted for its chemical stability and lipophilicity, which are desirable properties in medicinal chemistry. sci-hub.se

These compounds serve as versatile building blocks for creating a range of other molecules. For instance, α,α-dihalocarbonyl functional groups are employed in carbon-carbon and carbon-heteroatom bond-forming reactions to synthesize heterocycles like imidazoles, pyrazines, and oxazoles, as well as cyclopropanes and unsaturated acids. sci-hub.semdpi.comsemanticscholar.org Their utility extends to the production of pharmaceuticals, such as anticonvulsants and anesthetics, and agrochemicals, including insecticides and herbicides. ontosight.ai The reactivity of the dichlorinated carbon center allows for various transformations, making these ketones a cornerstone for constructing more complex molecular architectures. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57856-10-7 |

|---|---|

Molecular Formula |

C5H8Cl2O |

Molecular Weight |

155.02 g/mol |

IUPAC Name |

3,3-dichloropentan-2-one |

InChI |

InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 |

InChI Key |

VKWUGBQFNMLUAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentanone, 3,3 Dichloro

Chlorination Pathways of 2-Pentanone Precursors

The most direct route to 3,3-dichloro-2-pentanone involves the chlorination of 2-pentanone. This process requires the selective replacement of the two hydrogen atoms on the methylene (B1212753) carbon (C-3) adjacent to the carbonyl group with chlorine atoms, without significant chlorination at the terminal methyl group (C-1).

Regioselective Chlorination Strategies

Achieving regioselectivity in the dichlorination of 2-pentanone is a significant challenge due to the presence of two enolizable positions (C-1 and C-3). Direct chlorination can often lead to a mixture of chlorinated products. However, research has shown that under specific conditions, it is possible to favor dichlorination at the C-3 position. The directing effect of the carbonyl group and the relative stability of the enol intermediates play a crucial role in determining the site of chlorination.

Catalytic Approaches in Dichlorination

Various catalytic systems have been explored to enhance the efficiency and selectivity of ketone dichlorination. While specific catalytic data for the synthesis of 3,3-dichloro-2-pentanone is not extensively detailed in readily available literature, general principles of catalytic ketone halogenation can be applied. Acid or base catalysis is often employed to promote enol or enolate formation, which are the key reactive intermediates in these reactions. For instance, the use of an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium has been reported for the α,α-dichlorination of β-keto esters and 1,3-diketones, suggesting the potential for Lewis acid catalysis in promoting dichlorination. nih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the regioselectivity and yield of ketone chlorination reactions. Solvents can affect the equilibrium between the ketone and its enol form, as well as the solubility and reactivity of the chlorinating agent. While specific studies on solvent effects for the synthesis of 3,3-dichloro-2-pentanone are not prominent, related research on ketone chlorination highlights the importance of the reaction medium. For example, the chlorination of symmetrical ketones with sulfuryl chloride has been studied in various solvents, including methylene chloride, which can influence the reaction pathway and product distribution. lookchem.com The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby directing the chlorination to a specific position.

Alternative Synthetic Routes to 2-Pentanone, 3,3-dichloro- and its Analogs

Beyond the direct chlorination of 2-pentanone, other synthetic strategies can be envisaged for the preparation of 3,3-dichloro-2-pentanone and related structures.

Ring-Opening and Decarboxylation Approaches

Ring-opening reactions of suitably functionalized cyclic precursors can provide a pathway to acyclic dichloroketones. For instance, the synthesis of 3,5-dichloro-2-pentanone has been achieved through a process involving the chlorination of α-acetyl-γ-butyrolactone followed by a ring-opening and decarboxylation sequence in a hot hydrochloric acid solution. patsnap.comresearchgate.net This approach, while leading to a different isomer, illustrates the principle of using cyclic starting materials to control the placement of functional groups in the final acyclic product.

Decarboxylation reactions, particularly of β-keto acids, are a well-established method for generating ketones. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org In principle, a suitably substituted β-keto acid with chlorine atoms at the α-position could undergo decarboxylation to yield a dichloroketone. However, the synthesis of such a precursor presents its own set of challenges.

Utilisation of Specific Chlorinating Reagents (e.g., Sulfuryl Chloride, Phosphorus Pentachloride)

The choice of chlorinating agent is critical in directing the outcome of the reaction.

Sulfuryl Chloride (SO₂Cl₂): This reagent is a common and effective source of chlorine for the α-chlorination of ketones. It can be used to produce both mono- and dichlorinated products. In some cases, it has been shown to be highly selective. For example, the reaction of 4-methyl-2-pentanone with sulfuryl chloride in the presence of chlorosulfonic acid has been reported to yield 3,3-dichloro-4-methyl-2-pentanone with high selectivity. This suggests that a similar approach could be effective for the synthesis of 3,3-dichloro-2-pentanone.

Phosphorus Pentachloride (PCl₅): This reagent reacts differently with ketones compared to sulfuryl chloride. Instead of α-chlorination, phosphorus pentachloride typically converts the carbonyl group into a gem-dichloro group (two chlorine atoms on the same carbon). This would lead to the formation of 2,2-dichloropentane from 2-pentanone, not the desired 3,3-dichloro isomer. In some cases, particularly with enolizable ketones, PCl₅ can lead to the formation of chloroalkenes.

Data on Chlorination of 2-Pentanone Analogs:

| Starting Ketone | Chlorinating Agent | Product | Reference |

| 4-Methyl-2-pentanone | Sulfuryl Chloride/Chlorosulfonic Acid | 3,3-dichloro-4-methyl-2-pentanone | N/A |

| α-acetyl-γ-butyrolactone | Sulfonyl chloride, then HCl | 3,5-dichloro-2-pentanone | patsnap.comresearchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of any chemical synthesis, including that of 2-Pentanone, 3,3-dichloro-, involves systematically adjusting various parameters to find the ideal conditions that favor the formation of the desired product while minimizing side reactions and impurities.

Temperature and Pressure Control

Precise control of temperature and pressure is fundamental in directing the outcome of chemical reactions, particularly in exothermic processes like chlorination.

Temperature: The rate of chemical reactions is highly dependent on temperature. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesired byproducts or lead to decomposition of the target molecule. For exothermic reactions, failure to control the temperature can result in a "runaway" reaction, where the accumulating heat accelerates the reaction uncontrollably.

Pressure: While many chlorination reactions are performed at atmospheric pressure, applying a vacuum (reduced pressure) can be advantageous, particularly during the purification or workup phase. Stirring a reaction mixture under reduced pressure can help in removing dissolved gases or volatile byproducts, such as hydrogen chloride (HCl) or sulfur dioxide (SO₂), which can shift the reaction equilibrium towards the products patsnap.com. In the final purification step, vacuum distillation is almost always employed to separate the high-boiling point product from non-volatile impurities without requiring excessively high temperatures that could cause decomposition.

Phase Transfer Catalysis in Synthesis

Phase Transfer Catalysis (PTC) is a powerful methodology used in organic synthesis to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) crdeepjournal.orgptfarm.pl. This technique is particularly valuable for improving reaction rates and yields, often eliminating the need for expensive or hazardous solvents crdeepjournal.orgptfarm.pl.

In the context of synthesizing chlorinated ketones, the starting material (2-pentanone) is soluble in an organic solvent, while the chlorinating agent or an associated base might be in an aqueous phase. A phase transfer catalyst, typically a quaternary ammonium salt like a tetraalkylammonium halide, transports the reactant from the aqueous phase into the organic phase where the reaction can occur crdeepjournal.org.

Key advantages of using PTC in synthesis include:

Increased Reaction Rates: By bringing the reactants together, the catalyst overcomes the phase boundary limitation, accelerating the reaction.

Higher Yields and Purity: PTC can enhance the selectivity of a reaction, leading to fewer byproducts and a purer final product crdeepjournal.org.

Milder Reaction Conditions: The increased reactivity often allows the use of lower temperatures and less harsh reagents.

Simplified Workup: The elimination of homogeneous organic solvents can simplify the product isolation process.

While specific studies on the use of PTC for 2-Pentanone, 3,3-dichloro- are not available, its application is well-documented in the synthesis of its isomer, 3,5-dichloro-2-pentanone. In these syntheses, catalysts such as tetraalkylammonium halides or methyl tricaprylammonium chloride are used to promote contact between the organic and aqueous phases, shortening reaction times and improving conversion rates google.comgoogle.comgoogle.com.

Table 1: Examples of Phase Transfer Catalysts Used in Analogous Chlorination Reactions

| Catalyst Type | Specific Example |

|---|---|

| Tetraalkylammonium Halide | Tetraethylammonium Chloride google.com |

| Tetraalkylammonium Halide | Halogenated Aryl Trialkyl Ammonium google.com |

| Quaternary Ammonium Salt | Methyl Tricaprylammonium Chloride google.com |

This table illustrates catalysts used in the synthesis of the related compound 3,5-dichloro-2-pentanone and serves as an example of catalysts typically employed in such reactions.

Scale-Up Considerations in Industrial Synthesis

Transitioning a chemical synthesis from a laboratory benchtop to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key considerations for the scale-up of 2-Pentanone, 3,3-dichloro- synthesis would include:

Heat Management: Exothermic reactions that are easily managed in small glass flasks can generate a tremendous amount of heat in a large industrial reactor. Efficient heat exchange systems are critical to maintain optimal temperature and prevent thermal runaways.

Mass Transfer and Mixing: Ensuring that reactants are mixed thoroughly is more challenging in large-volume reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation and lower yields. The efficiency of agitation and the reactor design are crucial.

Reactor Type: The choice of reactor can significantly impact the process. While laboratory syntheses are typically performed in batch reactors, industrial production may favor continuous flow reactors (like a fixed bed reactor) or semi-batch processes. Continuous production can offer better control over reaction conditions, improved safety, and potentially lower operational costs and energy usage compared to traditional batch reactors researchgate.net.

Process Safety: Handling large quantities of potentially corrosive or toxic chemicals like sulfuryl chloride or hydrochloric acid requires robust safety protocols, specialized equipment, and containment strategies to protect workers and the environment.

Economic Viability: On an industrial scale, the cost of raw materials, energy consumption, and waste disposal become major factors. An optimized process will maximize the conversion of starting materials to the final product, allow for the recycling of solvents or catalysts, and minimize waste streams researchgate.net. The synthesis route for the related compound 3,5-dichloro-2-pentanone has been described as being suitable for industrialization due to high yield and a short reaction time google.com.

Chemical Reactivity and Reaction Mechanisms of 2 Pentanone, 3,3 Dichloro

Reactions at the Carbonyl Group

The carbonyl group in 2-Pentanone, 3,3-dichloro- is a primary site for chemical transformations, although its reactivity is modulated by the adjacent dichlorinated carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of a ketone is electrophilic and thus susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the oxygen to yield an alcohol.

While specific studies on nucleophilic addition to 2-Pentanone, 3,3-dichloro- are not extensively detailed in the available literature, the general mechanism is well-established for ketones. The electron-withdrawing nature of the two chlorine atoms at the α-position is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to an unsubstituted ketone. However, the steric hindrance from the chlorine atoms might also play a role in modulating the rate of reaction.

Common nucleophiles that react with ketones include Grignard reagents, organolithium compounds, hydrides, and cyanide. The reaction with a Grignard reagent (R-MgX), for instance, would be expected to yield a tertiary alcohol after acidic workup.

Table 1: Expected Products of Nucleophilic Addition to 2-Pentanone, 3,3-dichloro-

| Nucleophile (Nu⁻) | Reagent Example | Intermediate | Final Product |

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Alkoxide | 3,3-dichloro-2-pentanol |

| Alkyl (R⁻) | Grignard Reagent (CH₃MgBr) | Alkoxide | 3,3-dichloro-2-methyl-2-pentanol |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Cyanohydrin anion | 2-cyano-3,3-dichloro-2-pentanol |

Keto-Enol Tautomerism and its Influence on Reactivity

Ketones that have α-hydrogens can exist in equilibrium with their enol tautomers. This tautomerism is a crucial aspect of ketone reactivity as the enol form is a nucleophile. The interconversion between the keto and enol forms can be catalyzed by either acid or base.

For 2-Pentanone, 3,3-dichloro-, enolization can occur towards the methyl group (C1). The presence of the electron-withdrawing chlorine atoms at the C3 position is expected to increase the acidity of the α-protons on the methyl group, potentially favoring enolization under certain conditions.

The enol form of 2-Pentanone, 3,3-dichloro- can then react with electrophiles. For example, in the presence of an acid catalyst and a halogen, α-halogenation can occur. However, since the C3 position is already dichlorinated, further halogenation would occur at the C1 methyl group.

Reactions Involving Chlorine Substituents

The two chlorine atoms at the 3-position are key to many of the characteristic reactions of 2-Pentanone, 3,3-dichloro-.

Elimination Reactions

Under basic conditions, α-haloketones can undergo elimination reactions. In the case of 2-Pentanone, 3,3-dichloro-, treatment with a strong base could potentially lead to the elimination of HCl. However, a more significant and well-documented reaction for α-haloketones under basic conditions is the Favorskii rearrangement.

The Favorskii rearrangement is a reaction of α-halo ketones with a base (such as hydroxide, alkoxide, or an amine) to form a carboxylic acid derivative. wikipedia.orgpurechemistry.orgadichemistry.com The generally accepted mechanism involves the formation of a cyclopropanone intermediate. For 2-Pentanone, 3,3-dichloro-, the reaction with a base like sodium hydroxide would be expected to proceed as follows:

A base abstracts a proton from the C1 methyl group to form an enolate.

The enolate undergoes an intramolecular nucleophilic attack on the C3 carbon, displacing one of the chlorine atoms to form a cyclopropanone intermediate.

The hydroxide nucleophile attacks the carbonyl carbon of the strained cyclopropanone ring.

The ring opens to form a more stable carbanion.

Protonation of the carbanion and subsequent loss of the second chlorine atom leads to the formation of a carboxylic acid derivative.

Depending on the base used, this reaction can yield carboxylic acids (with hydroxide), esters (with alkoxides), or amides (with amines). adichemistry.com For α,α'-dihaloketones, the reaction can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.com

Substitution Reactions (e.g., Halogen Exchange)

The chlorine atoms in 2-Pentanone, 3,3-dichloro- can potentially be replaced by other nucleophiles through substitution reactions. However, such reactions are often in competition with elimination and rearrangement pathways, especially under basic conditions.

Halogen exchange reactions, where one halogen is replaced by another, are also a possibility. These reactions are typically carried out using a salt of the desired halide in a suitable solvent.

Oxidative and Reductive Transformations

The carbonyl group and the C-Cl bonds can undergo both oxidation and reduction.

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

The reduction of the carbonyl group in 2-Pentanone, 3,3-dichloro- to a secondary alcohol, 3,3-dichloro-2-pentanol, can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A notable transformation involving 2-Pentanone, 3,3-dichloro- is its use in the synthesis of duroquinone . While the detailed mechanism is not explicitly provided in the search results, it is mentioned that duroquinone has been prepared from 3,3-dichloro-2-pentanone in the presence of alkalies. This suggests a complex reaction sequence that likely involves condensation and subsequent elimination and/or rearrangement steps, ultimately leading to the formation of the aromatic quinone structure.

Due to a lack of specific scientific literature detailing the kinetic studies and reaction intermediates for the chemical compound "2-Pentanone, 3,3-dichloro-," a detailed article on its advanced mechanistic investigations cannot be provided at this time.

Extensive searches for "kinetic studies of 2-Pentanone, 3,3-dichloro- reactions" and "intermediate characterization in 2-Pentanone, 3,3-dichloro- reaction pathways" did not yield specific data required to populate the requested sections on "Kinetic Studies of Key Reactions" and "Intermediate Characterization in Reaction Pathways." Scientific literature on related compounds such as 3-pentanone and other chlorinated pentanone isomers is available but does not directly address the specific reactivity and mechanisms of the 3,3-dichloro isomer.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "2-Pentanone, 3,3-dichloro-," the generation of the article is not possible without the pertinent research findings.

Spectroscopic Characterization of 2 Pentanone, 3,3 Dichloro

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule.

A non-linear molecule has 3N-6 fundamental vibrational modes, where N is the number of atoms. libretexts.org For 3,3-dichloropentan-2-one (C₅H₈Cl₂O), with N=16, there are a total of 3(16) - 6 = 42 possible vibrational modes. The most characteristic and easily identifiable vibrations are associated with specific functional groups.

C=O Stretch: The most intense and prominent band in the IR spectrum of a ketone is the carbonyl stretching vibration. For a typical saturated aliphatic ketone, this band appears around 1715 cm⁻¹. libretexts.org However, the presence of electronegative chlorine atoms on the α-carbon (C3) is known to increase the frequency of the C=O stretch due to the inductive effect. This effect strengthens the carbonyl double bond, shifting the absorption to a higher wavenumber, likely in the range of 1725-1750 cm⁻¹.

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bend: Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₃ and CH₂ groups will appear in the 1350-1470 cm⁻¹ region. libretexts.org

C-Cl Stretch: The stretching vibrations for the C-Cl bonds are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon may result in symmetric and asymmetric stretching modes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Strong |

| C=O Stretch | 1725 - 1750 | Strong | Medium-Weak |

| C-H Bend | 1350 - 1470 | Medium | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Vibrational spectroscopy can be a valuable tool for studying the conformational isomers (conformers) of molecules. For 3,3-dichloropentan-2-one, rotation around the C2-C3 and C3-C4 single bonds can lead to the existence of different rotational isomers, or rotamers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for 2-Pentanone, 3,3-dichloro- is C₅H₈Cl₂O, with a molecular weight of approximately 155.02 g/mol . nih.govnist.gov The presence of two chlorine atoms is a key feature, as it will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation of 2-Pentanone, 3,3-dichloro- is expected to follow pathways characteristic of ketones, influenced by the presence of the dichloro-substituted α-carbon.

Key expected fragmentation pathways include:

α-Cleavage: The cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. chemguide.co.uklibretexts.org For 2-Pentanone, 3,3-dichloro-, two primary α-cleavage events are possible:

Cleavage between the carbonyl carbon (C2) and the dichlorinated carbon (C3), leading to the loss of a C₂H₅CCl₂˙ radical. This would form a stable acylium ion, [CH₃CO]⁺, with an m/z of 43. This is often a very prominent peak in the mass spectra of 2-ketones. libretexts.orgyoutube.com

Cleavage between the methyl group (C1) and the carbonyl carbon (C2), resulting in the loss of a methyl radical (˙CH₃). This would produce the [M-15]⁺ ion, a dichlorinated acylium ion [C₂H₅CCl₂CO]⁺. The isotopic pattern for this fragment would be crucial for its identification.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that have a γ-hydrogen atom available for abstraction. youtube.com 2-Pentanone, 3,3-dichloro- does not have a γ-hydrogen on the ethyl side of the carbonyl group. The structure is CH₃-CO-C(Cl)₂-CH₂-CH₃. The hydrogens on the terminal methyl group (C5) are γ-hydrogens relative to the carbonyl oxygen. Therefore, a McLafferty rearrangement is possible, involving the transfer of a hydrogen atom from C5 to the carbonyl oxygen, followed by the cleavage of the C3-C4 bond. This would result in the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation of 1,1-dichloro-2-oxopropan-1-ol radical cation.

The table below summarizes the potential major fragments and their calculated mass-to-charge ratios.

| Fragment Ion Structure | Fragmentation Pathway | Calculated m/z (for ³⁵Cl) |

| [C₅H₈Cl₂O]⁺˙ | Molecular Ion | 154 |

| [CH₃CO]⁺ | α-Cleavage | 43 |

| [C₄H₅Cl₂O]⁺ | α-Cleavage (Loss of ˙CH₃) | 139 |

| [C₂H₅CCl₂]⁺ | Cleavage | 111 |

| [CH₃C(OH)=CCl₂]⁺˙ | McLafferty Rearrangement | 126 |

Note: The m/z values are calculated using the most abundant isotope, ³⁵Cl. Fragments containing chlorine will exhibit characteristic isotopic patterns in the mass spectrum.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For 2-Pentanone, 3,3-dichloro-, HRMS would be used to confirm its elemental composition of C₅H₈Cl₂O. The calculated monoisotopic mass of the molecular ion is 153.9952203 Da. nih.gov By comparing this theoretical exact mass with the experimentally measured mass, the molecular formula can be unequivocally confirmed.

The table below shows the calculated exact masses for the molecular ion and key fragments, which could be verified using HRMS.

| Ion Formula | Calculated Exact Mass (Da) |

| [C₅H₈³⁵Cl₂O]⁺˙ | 153.99522 |

| [C₅H₈³⁵Cl³⁷ClO]⁺˙ | 155.99227 |

| [CH₃CO]⁺ | 43.01839 |

| [C₄H₅³⁵Cl₂O]⁺ | 138.97172 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Ketones, such as 2-Pentanone, 3,3-dichloro-, exhibit characteristic electronic transitions associated with the carbonyl group (C=O). masterorganicchemistry.com

The carbonyl group contains non-bonding electrons (n) in p-type orbitals on the oxygen atom, as well as π and π* orbitals in the carbon-oxygen double bond. The most relevant electronic transition for simple, non-conjugated ketones occurs in the UV region and is the promotion of a non-bonding electron to an anti-bonding π* orbital. masterorganicchemistry.com

n → π* Transition: This is a relatively low-energy transition, and for simple aliphatic ketones like 2-pentanone, it results in a weak absorption band in the range of 270-300 nm. masterorganicchemistry.comscience-softcon.de The presence of the two chlorine atoms on the α-carbon in 2-Pentanone, 3,3-dichloro- is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum. This is because the electronegative chlorine atoms can influence the energy levels of the molecular orbitals involved in the transition.

π → π* Transition: This transition is of higher energy and typically occurs at shorter wavelengths, often below 200 nm for non-conjugated ketones, which is outside the range of standard UV-Vis spectrophotometers. masterorganicchemistry.com

The expected UV-Vis absorption data for 2-Pentanone, 3,3-dichloro- is summarized in the table below, based on the known behavior of similar compounds.

| Transition Type | Expected Wavelength (λmax) Range | Characteristics |

| n → π | 280 - 310 nm | Weak absorption, subject to solvent and substituent effects. |

| π → π | < 200 nm | Strong absorption, typically in the vacuum UV region. |

Computational and Theoretical Investigations of 2 Pentanone, 3,3 Dichloro

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like 2-pentanone, 3,3-dichloro-, these methods would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.netuci.eduuci.edu This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. ekb.eg For 2-pentanone, 3,3-dichloro-, DFT calculations would be instrumental in predicting its geometry, vibrational frequencies, and electronic properties.

A typical DFT study on this compound would involve selecting an appropriate functional and basis set. Common functionals like B3LYP are often used for their balance of accuracy and computational cost in studying organic molecules. researchgate.netscholarsresearchlibrary.com The choice of basis set, such as 6-31G(d), would be crucial for accurately describing the electronic distribution, especially around the electronegative chlorine and oxygen atoms.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a rigorous, albeit more computationally intensive, approach to solving the Schrödinger equation for the molecule. researchgate.net These methods would be valuable for benchmarking the results obtained from DFT calculations.

Semi-empirical methods, which use parameters derived from experimental data, could offer a faster, though less accurate, means of exploring the conformational landscape of 2-pentanone, 3,3-dichloro-.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms in 2-pentanone, 3,3-dichloro- is crucial for predicting its physical and chemical properties.

Optimized Geometries and Bond Parameters

A key outcome of quantum chemical calculations is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. For 2-pentanone, 3,3-dichloro-, these calculations would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the lengths of the C-C, C=O, C-H, and C-Cl bonds, as well as the angles between these bonds. This data is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Predicted Bond Parameters for 2-Pentanone, 3,3-dichloro- (Illustrative) Note: The following data is hypothetical and serves as an illustration of what a computational study would yield. Specific values would require dedicated calculations.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-C-C Bond Angle | ~110° |

| Cl-C-Cl Bond Angle | ~109.5° |

Conformational Landscape and Energy Minima

Due to the presence of single bonds, 2-pentanone, 3,3-dichloro- can exist in various conformations. A conformational analysis would be performed to identify the different stable conformers and the energy barriers between them. This typically involves systematically rotating the dihedral angles of the molecule and calculating the energy at each step. The results would reveal the most stable conformer(s) (energy minima) and the transition states connecting them. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules.

Electronic Structure and Bonding Analysis

The arrangement of electrons in 2-pentanone, 3,3-dichloro- governs its reactivity and spectroscopic characteristics. Computational methods provide powerful tools to analyze this electronic structure. An analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, indicating where it is most likely to act as an electron donor or acceptor.

Furthermore, a bonding analysis, such as the Natural Bond Orbital (NBO) analysis, could be employed to understand the nature of the chemical bonds within the molecule. This would provide insights into the hybridization of the atoms and the delocalization of electron density, particularly the influence of the two chlorine atoms on the carbonyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of the bonding and electronic interactions. uni-muenchen.de For 2-Pentanone, 3,3-dichloro-, an NBO analysis would elucidate the nature of the covalent bonds and the effects of the electron-withdrawing chlorine atoms and the carbonyl group.

The analysis would likely reveal significant polarization of the C-Cl bonds, with the electron density shifted towards the highly electronegative chlorine atoms. This would result in a significant positive partial charge on the C3 carbon. The C=O bond would also exhibit strong polarization, with the oxygen atom bearing a substantial negative charge.

A hypothetical NBO analysis might reveal the following characteristics:

| Interaction | Description | Expected Energetic Contribution (E(2)) |

| n(Cl) -> σ(C2-C3) | Donation of electron density from a chlorine lone pair to the antibonding orbital of the adjacent C-C bond. | Moderate |

| n(O) -> σ(C2-C3) | Donation of electron density from an oxygen lone pair to the antibonding orbital of the adjacent C-C bond. | Significant |

| σ(C-H) -> σ*(C-Cl) | Hyperconjugative interaction involving adjacent C-H and C-Cl bonds. | Minor |

This table is illustrative and based on general principles of NBO analysis for halogenated ketones.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For 2-Pentanone, 3,3-dichloro-, the nature and energy of these frontier orbitals are significantly influenced by the presence of the two chlorine atoms and the carbonyl group.

The HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, specifically involving its non-bonding (lone pair) electrons. The energy of the HOMO is a measure of the molecule's ability to act as a nucleophile or electron donor. libretexts.org

The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon and the C3 carbon, which is bonded to the two chlorine atoms. This is due to the strong electron-withdrawing nature of both the carbonyl group and the chlorine atoms, which lowers the energy of the antibonding π* orbital of the C=O bond and the σ* orbitals of the C-Cl bonds. A low-lying LUMO indicates a high susceptibility to nucleophilic attack. libretexts.org

A qualitative representation of the expected frontier orbitals is as follows:

| Orbital | Primary Location | Chemical Character |

| HOMO | Oxygen lone pairs | Nucleophilic |

| LUMO | Carbonyl carbon, C3 carbon | Electrophilic |

This table provides a qualitative description based on FMO theory principles.

Reaction Pathway and Mechanism Modeling

Computational modeling of reaction pathways and mechanisms provides a detailed understanding of how chemical transformations occur. For 2-Pentanone, 3,3-dichloro-, this could involve studying reactions such as nucleophilic substitution at the carbonyl carbon or the α-carbon, or elimination reactions.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgfiveable.me Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. fiveable.me

For a nucleophilic attack on the carbonyl carbon of 2-Pentanone, 3,3-dichloro-, computational modeling would involve identifying the transition state structure where the nucleophile is partially bonded to the carbonyl carbon and the C=O bond is partially broken. The calculated activation energy would provide an estimate of the reaction's feasibility.

Hypothetical activation energies for a reaction of 2-Pentanone, 3,3-dichloro- with a generic nucleophile:

| Reaction Type | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | 15 - 25 |

| SN2 substitution at C3 | 20 - 35 |

These values are hypothetical and serve for illustrative purposes.

An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to map the reaction pathway from the transition state down to the reactants and products. missouri.eduq-chem.com This provides a detailed view of the geometric changes that occur throughout the reaction. For a reaction involving 2-Pentanone, 3,3-dichloro-, an IRC calculation would trace the changes in bond lengths and angles as the reactants are converted into products, confirming that the identified transition state indeed connects the desired reactants and products. q-chem.com

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. scispace.comunibo.it

For 2-Pentanone, 3,3-dichloro-, computational vibrational analysis can predict the frequencies and intensities of its IR absorption bands. This would be particularly useful for identifying the characteristic stretching frequencies of the C=O and C-Cl bonds. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule.

Similarly, NMR chemical shifts can be calculated to aid in the assignment of peaks in the ¹H and ¹³C NMR spectra. These calculations would predict the chemical shifts of the different protons and carbons in the molecule, which are influenced by the electronic environment created by the chlorine atoms and the carbonyl group.

Predicted spectroscopic data for 2-Pentanone, 3,3-dichloro-:

| Spectroscopic Data | Predicted Value |

| C=O stretching frequency (IR) | ~1730-1750 cm⁻¹ |

| C-Cl stretching frequencies (IR) | ~650-850 cm⁻¹ |

| ¹³C NMR chemical shift (C=O) | ~190-200 ppm |

| ¹³C NMR chemical shift (C-Cl₂) | ~80-90 ppm |

These are approximate values based on typical ranges for these functional groups.

Advanced Analytical Methodologies for 2 Pentanone, 3,3 Dichloro

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like 2-Pentanone, 3,3-dichloro-, with a molecular weight of 155.022 g/mol and a boiling point of 411.2 K, both gas and liquid chromatography are highly applicable. nist.gov

Gas chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds that can be vaporized without decomposition. Given its volatility, 2-Pentanone, 3,3-dichloro- is an ideal candidate for GC analysis. nist.gov In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column.

When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both separation and definitive identification. longdom.org As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural identification of the analyte. For 2-Pentanone, 3,3-dichloro-, GC-MS can provide unequivocal identification and distinguish it from other chlorinated ketones or isomers. longdom.orgresearchgate.net

Table 1: Illustrative GC-MS Parameters for 2-Pentanone, 3,3-dichloro- Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Column Length | 30 m |

| Column Diameter (ID) | 0.25 mm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50°C, ramp at 10°C/min to 280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. auroraprosci.com It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. While 2-Pentanone, 3,3-dichloro- is volatile, HPLC offers an alternative analytical approach.

For the analysis of ketones by HPLC, a common strategy involves derivatization to enhance detectability, especially with UV-Vis detectors. auroraprosci.comwaters.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of the ketone to form a 2,4-dinitrophenylhydrazone derivative. auroraprosci.comresearchgate.net These derivatives are highly colored and absorb strongly in the UV-Visible region (around 360 nm), allowing for sensitive detection. auroraprosci.com

Coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the analytical capabilities of MS. longdom.orgox.ac.uk This hyphenated technique allows for the separation and identification of complex mixtures with high sensitivity and selectivity. longdom.org

Table 2: Typical HPLC Method for Ketone Analysis (as DNPH derivatives)

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | UV-Vis Diode-Array Detector (DAD) or Mass Spectrometer (MS) |

| Detection Wavelength | 360 nm (for DNPH derivatives) |

Hyphenated Separation Techniques

Hyphenated techniques refer to the coupling of a separation technique with a spectroscopic detection method online. researchgate.netspringernature.com This combination provides a synergistic enhancement of analytical capabilities, allowing for the comprehensive analysis of complex mixtures. longdom.org The most common and powerful examples in the context of 2-Pentanone, 3,3-dichloro- analysis are GC-MS and LC-MS, as previously discussed.

The primary advantage of hyphenation is the ability to obtain multi-dimensional data. The separation technique (GC or LC) resolves the mixture into its individual components over time (retention time), while the spectroscopic technique (MS) provides structural information for each separated component. springernature.comnih.gov This dual information stream greatly increases the confidence of analyte identification and can resolve issues of co-elution where two compounds exit the separation column at the same time. Other hyphenated systems like LC-NMR and LC-FTIR also exist, providing further detailed structural information. nih.gov

Quantitative Analysis Techniques

Quantitative analysis is the determination of the absolute or relative abundance of one or more specific substances present in a sample. While chromatographic techniques are often used for quantification, other classical and instrumental methods can also be applied.

Volumetric and gravimetric analysis are classical methods of quantitative chemistry. ck12.orgdifference.wiki

Volumetric Analysis , also known as titrimetry, involves measuring the volume of a solution of a known concentration (the titrant) that is required to react completely with the analyte. ck12.orguqu.edu.sa For a ketone like 2-Pentanone, 3,3-dichloro-, a volumetric method could potentially be developed based on a reaction of the carbonyl group, such as oximation, though this is less common than instrumental methods.

Gravimetric Analysis relies on the measurement of mass. difference.wiki A typical gravimetric procedure involves transforming the analyte into a solid precipitate of known composition, which can then be separated, dried, and weighed. ck12.org This method is generally used for macro-level analysis and requires high precision. difference.wikiquora.com For 2-Pentanone, 3,3-dichloro-, a gravimetric method might involve precipitation of the chloride ions as silver chloride after a suitable chemical transformation, although this would be an indirect and complex approach.

Photometric and fluorometric methods are instrumental techniques based on the interaction of light with the analyte.

Photometric methods measure the amount of light absorbed by a sample. As discussed with HPLC, ketones can be reacted with a chromogenic reagent like 2,4-DNPH to produce a colored compound (a hydrazone) that can be quantified by measuring its absorbance at a specific wavelength (spectrophotometry). nih.gov This principle is often used in colorimetric assays.

Fluorometric methods are based on the measurement of fluorescence emitted by a sample after it has been excited by light of a certain wavelength. These methods can be exceptionally sensitive. nih.govacs.org For general ketone detection, fluorescent assays have been developed using reagents like para-methoxy-2-amino benzamidoxime (B57231) (PMA), which reacts with ketones to form a fluorescent product. nih.govacs.org Such a method could be adapted for the high-sensitivity quantification of 2-Pentanone, 3,3-dichloro-, offering detection in the micromolar (µM) range. nih.gov The accuracy of these fluorescence assays can be validated against chromatographic methods like GC. acs.org

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of 2-Pentanone, 3,3-dichloro- in complex environmental and biological matrices presents significant analytical challenges. Due to its volatility and chemical properties as a halogenated ketone, specialized sample preparation and extraction techniques are required to isolate it from interfering substances and concentrate it to detectable levels. The choice of method is highly dependent on the sample matrix (e.g., water, soil, sediment) and the concentration levels of the analyte. Key objectives of these protocols include efficient extraction, minimization of analyte loss, and removal of matrix components that could interfere with subsequent chromatographic analysis.

Commonly employed techniques for volatile chlorinated hydrocarbons and ketones include purge-and-trap (P&T), solid-phase microextraction (SPME), and various forms of solvent extraction. These methods are often coupled with gas chromatography-mass spectrometry (GC-MS) for definitive identification and quantification. usgs.govorganomation.com

Purge-and-Trap (P&T) Concentrator

Purge-and-trap is a highly effective and widely used dynamic headspace technique for the extraction of volatile organic compounds (VOCs) like 2-Pentanone, 3,3-dichloro- from aqueous and solid samples. gcms.cz The methodology involves bubbling an inert gas (the purge gas) through the sample, which liberates the volatile compounds from the matrix. These compounds are then swept out of the sample vessel and concentrated onto a trap containing one or more adsorbent materials. After the purging step, the trap is rapidly heated, and the desorbed analytes are backflushed with carrier gas into the GC-MS system. teledynelabs.com

This technique is particularly useful for achieving low detection limits in water samples. usgs.gov For solid matrices such as soil and sediment, the sample is typically dispersed in reagent water to facilitate the purging process. The efficiency of the purge process can be influenced by several factors, including purge time, flow rate, and sample temperature. gcms.cz U.S. EPA Method 5035A, for instance, describes a closed-system purge-and-trap process for analyzing VOCs in solid materials, where the sample vial is heated to 40°C to enhance the recovery of volatiles. epa.gov

| Parameter | Typical Condition for VOCs | Purpose |

| Sample Size | 5-25 mL (water); 5 g (soil) | Standardized amount for consistent analysis. |

| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from the matrix. |

| Purge Flow Rate | 20-40 mL/min | Optimal flow to transfer analytes to the trap without breakthrough. |

| Purge Time | 10-15 min | Duration to ensure complete removal of volatiles from the sample. |

| Sample Temperature | Ambient to 40°C | Heating can increase the purging efficiency for less volatile or more soluble compounds. epa.gov |

| Trap Adsorbents | Tenax®, Silica Gel, Carbon Molecular Sieve | A combination of sorbents is often used to trap a wide range of VOCs effectively. teledynelabs.com |

| Desorption Temperature | 180-250°C | Rapidly heats the trap to release focused band of analytes into the GC. |

| Desorption Time | 1-4 min | Duration of heating to ensure complete transfer of analytes. |

This table presents generalized parameters for the analysis of volatile organic compounds. Specific conditions must be optimized for 2-Pentanone, 3,3-dichloro- and the specific sample matrix.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, equilibrium-based extraction technique that utilizes a fused-silica fiber coated with a polymeric stationary phase to adsorb analytes from a sample. nih.gov For volatile compounds like 2-Pentanone, 3,3-dichloro-, headspace SPME (HS-SPME) is the preferred mode. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, rather than being directly immersed. This minimizes matrix effects and extends the lifetime of the fiber.

Analytes partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached. Factors influencing the extraction efficiency include the type and thickness of the fiber coating, extraction time and temperature, sample volume, and the ionic strength of the sample (salting out). After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis. SPME is valued for its simplicity, speed, and minimal solvent usage. uliege.be

| Parameter | Typical Condition for Halogenated Volatiles | Purpose |

| Fiber Coating | Polydimethylsiloxane (PDMS), Divinylbenzene (DVB) | Selection is based on the polarity and volatility of the target analyte. uliege.be |

| Extraction Mode | Headspace (HS-SPME) | Protects the fiber from non-volatile matrix components. |

| Sample Agitation | Stirring or Vortexing | Facilitates the mass transfer of the analyte to the headspace. |

| Extraction Temperature | 30-60°C | Increases the vapor pressure of the analyte, enhancing its concentration in the headspace. |

| Extraction Time | 15-45 min | Time required to reach or approach equilibrium for reproducible results. |

| Salt Addition | NaCl or Na₂SO₄ | Increases the ionic strength of aqueous samples, reducing the solubility of organic compounds and promoting their transfer to the headspace. |

| Desorption | 200-250°C in GC Injector | Thermal desorption of analytes from the SPME fiber. |

This table presents generalized parameters for the analysis of halogenated volatile compounds. Specific conditions must be optimized for 2-Pentanone, 3,3-dichloro- and the specific sample matrix.

Solvent Extraction for Solid Matrices

For solid samples, particularly those with high organic content or aged contamination, solvent extraction may be more effective than P&T. nih.gov Methods such as ultrasonic-assisted extraction (UAE) or hot solvent extraction can achieve higher recoveries by disrupting the soil matrix and improving solvent penetration. nih.govmdpi.com

In a typical procedure, a known mass of the soil sample is mixed with a suitable organic solvent. The mixture is then agitated using an ultrasonic bath or probe to enhance the extraction process. After extraction, the solvent is separated from the solid material by centrifugation or filtration. The resulting extract may need to be concentrated and undergo a clean-up step, for example using a Florisil column, before analysis to remove interfering co-extractants. mdpi.com While effective, these methods are more labor-intensive and consume larger volumes of organic solvents compared to P&T or SPME.

Environmental Transformation and Fate of Dichlorinated Ketones

Atmospheric Degradation Pathways

Once released into the atmosphere, dichlorinated ketones are subject to degradation pathways that limit their atmospheric lifetime and potential for long-range transport. The primary mechanisms are photolysis and reactions with atmospheric oxidants.

Ketones are known to absorb ultraviolet radiation, which can lead to their direct photolysis. The carbonyl group (C=O) in ketones absorbs radiation in the near-UV region, which can initiate the cleavage of adjacent carbon-carbon bonds, a process known as the Norrish Type I reaction. libretexts.org This cleavage results in the formation of free radicals, which can then participate in further atmospheric reactions. The presence of chlorine atoms on the alpha-carbon, as in 2-Pentanone, 3,3-dichloro-, can influence the absorption spectrum and the efficiency of photolysis. For some fluorinated ketones, photolysis has been shown to be a significant degradation pathway, with atmospheric lifetimes in the range of a few days to two weeks. rsc.orgresearchgate.net

Photo-oxidation involves the indirect degradation of the compound through reactions with photochemically generated species. This can occur following photolysis or through reactions with other atmospheric components.

The dominant degradation pathway for most organic compounds in the troposphere is reaction with the hydroxyl radical (OH). mdpi.com For ketones, this reaction typically proceeds via hydrogen atom abstraction from the alkyl chains. mdpi.com The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For instance, the rate constants for the reaction of OH radicals with various non-chlorinated pentanone isomers have been measured, indicating that the structure of the ketone influences its reactivity. researchgate.net

The presence of chlorine atoms in 2-Pentanone, 3,3-dichloro- is expected to affect the rate of reaction with OH radicals. Halogen substitution can either increase or decrease the reaction rate depending on the position and type of halogen. While specific data for 3,3-dichloro-2-pentanone is unavailable, studies on other chlorinated compounds can provide insights. The reaction with ground-state oxygen atoms (O(³P)) is generally a less significant loss process for ketones in the troposphere compared to reaction with OH radicals.

Table 1: Atmospheric Reaction Rate Constants and Lifetimes for Selected Ketones

| Compound | Rate Constant with OH (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| 2-Methyl-3-pentanone | 3.49 x 10⁻¹² | ~3.3 days |

| 3-Methyl-2-pentanone | 6.02 x 10⁻¹² | ~1.9 days |

| 4-Methyl-2-pentanone | 1.10 x 10⁻¹¹ | ~1.1 days |

| 1,1,1-trifluoro-2,4-pentanedione | 1.3 x 10⁻¹¹ | ~21 hours |

Note: Atmospheric lifetimes are calculated assuming an average OH radical concentration of 1 x 10⁶ molecules cm⁻³. Data for methyl-pentanones from researchgate.net, and for trifluoro-pentanedione from nih.gov.

Degradation in Aqueous and Terrestrial Environments

In aquatic and soil systems, the fate of dichlorinated ketones is governed by hydrolysis and biodegradation, which can lead to their transformation and potential mineralization.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. monash.edu Generally, ketones are not readily hydrolyzed under typical environmental pH conditions. quora.com However, the presence of two chlorine atoms on the carbon adjacent to the carbonyl group in 2-Pentanone, 3,3-dichloro- could potentially make it more susceptible to hydrolysis than its non-chlorinated counterparts. Dihaloalkanes, for example, can undergo alkaline hydrolysis to produce ketones. youtube.com The hydrolysis of a geminal dihalide (two halogens on the same carbon) can lead to the formation of an unstable gem-diol, which then dehydrates to form a ketone. youtube.com While the reverse reaction for a dichlorinated ketone is not typically favored, the electron-withdrawing nature of the chlorine atoms may facilitate nucleophilic attack by water at the carbonyl carbon, particularly under non-neutral pH conditions.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental degradation of many synthetic chemicals. researchgate.net Chlorinated compounds can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. eurochlor.orgeurochlor.org The degree of chlorination often affects the biodegradability, with highly chlorinated compounds sometimes being more resistant to aerobic degradation. eurochlor.org

Microorganisms have evolved various enzymatic strategies to degrade chlorinated compounds. These can include:

Reductive dehalogenation: Under anaerobic conditions, chlorine atoms are removed and replaced with hydrogen atoms. This process is a key step in the breakdown of many chlorinated pollutants. eurochlor.org

Oxidative degradation: In the presence of oxygen, microorganisms can use oxygenase enzymes to incorporate oxygen into the molecule, initiating a degradation cascade. eurochlor.org

Hydrolytic dehalogenation: Some bacteria possess dehalogenase enzymes that can replace a halogen with a hydroxyl group from water. nih.gov

Studies on chlorinated acetophenones have shown that certain bacteria can utilize them as a sole source of carbon and energy, mineralizing them to simpler compounds. nih.gov It is plausible that microbial consortia in soil and water could adapt to degrade dichlorinated ketones like 2-Pentanone, 3,3-dichloro-, although the specific pathways and rates are unknown.

Sorption and Volatilization Processes in Environmental Compartments

The transport and distribution of 2-Pentanone, 3,3-dichloro- in the environment are influenced by its tendency to sorb to soil and sediment particles and to volatilize from water and soil surfaces.

Sorption to organic matter in soil and sediment can reduce the concentration of the compound in the aqueous phase, thereby decreasing its mobility and bioavailability. The extent of sorption is often related to the compound's hydrophobicity. For chlorinated hydrocarbons, sorption coefficients can be inversely correlated with their water solubility. epa.gov

Volatilization is the process by which a substance evaporates from a liquid or solid phase into the gas phase. For ketones dissolved in water, volatilization can be a significant removal mechanism. usgs.gov The rate of volatilization is dependent on factors such as the compound's vapor pressure and Henry's Law constant, as well as environmental conditions like temperature and wind speed. The presence of chlorine atoms will alter the physical-chemical properties of 2-pentanone, affecting its partitioning behavior between air, water, and soil. Generally, increased molecular weight can lead to lower volatility.

Modeling of Environmental Fate

The environmental fate of 2-Pentanone, 3,3-dichloro- is largely predicted through computational modeling due to a lack of extensive experimental studies on its behavior in various environmental compartments. These models are essential tools for estimating the distribution, persistence, and potential for transport of the chemical in the environment. The primary approaches include multimedia environmental fate models and Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR) models are another critical tool. These are regression or classification models that relate the chemical structure of a molecule to its physicochemical properties and environmental fate. nih.govaftonchemical.com QSARs can be used to estimate key parameters required for multimedia models, such as the octanol-water partition coefficient (Kow), water solubility, and rates of degradation. nih.govnih.gov For instance, the biodegradability of ketones can be predicted based on molecular descriptors like van der Waals volume and lipophilicity (log P). nih.gov

A widely used tool that integrates a suite of QSARs and a level III multimedia fugacity model is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). epa.govepisuite.devchemsafetypro.com This software can predict various physical/chemical properties and environmental fate endpoints, providing an indication of a chemical's transport and persistence. epa.gov The table below shows estimated physicochemical properties for 3,3-dichloro-2-pentanone, which are crucial inputs for environmental fate models.

These estimated properties suggest that 3,3-dichloro-2-pentanone has moderate water solubility and a relatively low potential to bioaccumulate in organisms (indicated by the Log Kow value). Its vapor pressure and Henry's Law constant indicate a potential for volatilization from water to the atmosphere.

The following table illustrates the typical inputs and outputs of a multimedia environmental fate model when applied to a substance like 3,3-dichloro-2-pentanone.

The modeling of dichlorinated ketones is an evolving field. For instance, computational chemistry methods like density functional theory have been used to predict the transformation products of related compounds, such as steroidal ketones, during chlorination processes. While not directly modeling environmental fate in soil or water, this research helps in understanding the potential degradation pathways and the formation of transformation products.

Ultimately, for a comprehensive understanding of the environmental fate of 3,3-dichloro-2-pentanone, the predictions from these models would ideally be validated with experimental data. However, in the absence of such data, modeling provides a crucial first-tier assessment of its likely environmental behavior.

Synthetic Applications and Derivatization Chemistry of 2 Pentanone, 3,3 Dichloro

Role as an Intermediate in Organic Synthesis

While direct applications of 2-Pentanone, 3,3-dichloro- are not extensively documented in mainstream literature, the utility of its isomers, particularly 3,5-dichloro-2-pentanone, underscores the significance of dichlorinated pentanones as key intermediates in the synthesis of high-value chemicals. These compounds serve as precursors in multi-step syntheses, leveraging their reactive sites to construct the backbones of various target molecules.

Precursor for Pharmaceutical Intermediates

The structural isomer 3,5-dichloro-2-pentanone is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. It has been identified as a precursor for creating γ-aminobutyric acid (GABA) modulators, such as clomethiazole. google.com Furthermore, this isomer is utilized in the synthesis of complex heterocyclic compounds, including derivatives of oxathiin and dithia cyclohexadiene, which have been investigated for potential anti-leukemia and anti-tumor activities. google.com The synthetic pathways often involve the reaction of the dichlorinated ketone with nucleophiles to build more elaborate molecular frameworks essential for biological activity.

Synthesis of Complex Organic Molecules

As an α,α-dihalo ketone, 2-Pentanone, 3,3-dichloro- is a prime candidate for undergoing the Favorskii rearrangement. This classic reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgddugu.ac.in For α,α'-dihalo ketones, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acids and their derivatives, providing a powerful tool for skeletal modification. adichemistry.com This transformation is pivotal in the total synthesis of complex and sterically strained molecules, such as cubane, where ring contraction steps are essential. adichemistry.com The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile (e.g., alkoxide or amine) to yield an ester or amide product, respectively. ddugu.ac.inadichemistry.com Additionally, dichlorinated ketones can react with binucleophiles like hydrazines to form various heterocyclic systems, further expanding their utility in constructing complex molecular libraries. documentsdelivered.com

Synthesis of Related Halogenated Ketones and Derivatives

The chemistry of 2-Pentanone, 3,3-dichloro- extends to its use as a potential starting point for creating other halogenated compounds and for undergoing functional group transformations that yield diverse derivatives.

Formation of Dichlorinated Pentanones Isomers and Analogues

The synthesis of various dichlorinated pentanone isomers is well-documented, providing insight into the broader class of these intermediates. The most common precursor for these syntheses is α-acetyl-γ-butyrolactone. google.compatsnap.com The synthesis of 3,5-dichloro-2-pentanone, for example, is typically achieved through a two-step process where α-acetyl-γ-butyrolactone is first chlorinated using an agent like sulfuryl chloride (SO₂Cl₂) to form α'-chloro-α-acetyl-γ-butyrolactone. patsnap.com This intermediate then undergoes a ring-opening, decarboxylation, and secondary chlorination reaction in the presence of hot hydrochloric acid to yield the final product. google.compatsnap.com The use of phase transfer catalysts and Lewis acids can improve reaction rates and yields. google.com

Table of Dichlorinated Pentanone Isomers

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Pentanone, 3,3-dichloro- | 57856-10-7 | C₅H₈Cl₂O |

| 2-Pentanone, 3,5-dichloro- | 58371-98-5 | C₅H₈Cl₂O |

| 2-Pentanone, 1,3-dichloro- | Not Available | C₅H₈Cl₂O |

Derivatization for Structural Modification and Functionalization

The reactivity of 2-Pentanone, 3,3-dichloro- allows for a range of derivatization reactions for structural modification and functionalization.

Reduction of the Carbonyl Group: A fundamental reaction is the reduction of the ketone functionality. Similar to the reduction of 3-pentanone to 3-pentanol, the carbonyl group in 3,3-dichloro-2-pentanone can be reduced using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol, 3,3-dichloro-2-pentanol. study.combrainly.com This transformation introduces a hydroxyl group, which can be used for further synthetic manipulations.

Favorskii Rearrangement: As previously mentioned, the Favorskii rearrangement represents a significant structural modification. When 2-Pentanone, 3,3-dichloro- is treated with a base like sodium ethoxide in ethanol, it would be expected to yield an ethyl ester of a rearranged C5 carboxylic acid. This reaction fundamentally alters the carbon skeleton of the starting material. wikipedia.orgadichemistry.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds could introduce new carbon-carbon bonds, leading to tertiary alcohols after workup.

These derivatization pathways highlight the potential of 2-Pentanone, 3,3-dichloro- as a versatile platform for synthesizing a wide array of functionalized molecules.

Exploration of Novel Synthetic Applications

The derivatization and synthetic utility of 2-Pentanone, 3,3-dichloro- remain a specialized area of chemical research. Historical literature documents its role as a precursor in the synthesis of quinone derivatives, a reaction that showcases the compound's potential for constructing complex cyclic systems. However, a broader exploration of its synthetic applications in contemporary chemical literature is limited. The primary documented application involves a base-mediated reaction to form duroquinone.

One of the foundational synthetic applications of 2-Pentanone, 3,3-dichloro- is its conversion to Duroquinone. orgsyn.org This transformation is achieved through the action of alkalies on the dichlorinated pentanone. orgsyn.org This reaction, first described by Faworsky, represents a significant, albeit historical, use of this compound in organic synthesis. orgsyn.org The process underscores the reactivity of the α,α-dichloro ketone moiety, which, in the presence of a base, can undergo a complex series of reactions likely involving intramolecular cyclization and subsequent rearrangement and oxidation to yield the fully substituted benzoquinone structure of duroquinone.

While the Favorskii rearrangement is a well-known reaction for α-halo ketones, leading to carboxylic acid derivatives through a cyclopropanone intermediate, the formation of duroquinone from 3,3-dichloro-2-pentanone suggests a more complex reaction pathway. chemistnotes.comddugu.ac.inwikipedia.orgorganic-chemistry.org The specifics of this transformation from the acyclic dichloroketone to the cyclic quinone are not extensively detailed in modern literature, indicating that this particular application has not been a significant focus of recent synthetic methodology research.

The following table outlines the key aspects of this documented synthetic application:

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-Pentanone, 3,3-dichloro- | Alkalies | Duroquinone | Condensation/Cyclization/Oxidation | Faworsky, J. prakt. Chem. (2) 51, 538 (1895) orgsyn.org |

Further investigation into the derivatization chemistry of 2-Pentanone, 3,3-dichloro- reveals a scarcity of recent and detailed research findings. The reactivity of the dichloro-substituted carbon atom and the adjacent carbonyl group suggests potential for a variety of transformations, including nucleophilic substitutions, eliminations, and rearrangements. However, the exploration of these pathways to generate novel chemical entities is not widely reported. The focus in the broader field of dichlorinated ketones has largely been on other isomers, such as 3,5-dichloro-2-pentanone, which serves as an important intermediate in the synthesis of fungicides. google.comgoogle.compatsnap.com

The limited contemporary research on the synthetic applications of 2-Pentanone, 3,3-dichloro- may be attributed to several factors, including the availability of alternative synthetic routes to target molecules or potential challenges associated with controlling the reactivity of the gem-dichloro group. Nevertheless, the historical precedent for its use in the synthesis of duroquinone suggests that 2-Pentanone, 3,3-dichloro- could still be a valuable precursor for the synthesis of substituted cyclic and heterocyclic compounds. Future research could focus on reinvestigating and optimizing the conditions for its known transformations, as well as exploring its reactivity with a wider range of modern synthetic reagents to unlock new derivatization pathways and synthetic applications.

Q & A

Q. What are the recommended synthetic routes for 3,3-dichloro-2-pentanone, and how can reaction conditions be optimized?

The synthesis of 3,3-dichloro-2-pentanone can be approached via chlorination of 2-pentanone using chlorinating agents like Cl₂ in the presence of Lewis acids (e.g., AlCl₃) or via nucleophilic substitution of a pre-functionalized precursor. For example:

- Method A : Direct α-chlorination of 2-pentanone using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C), monitored by GC-MS to avoid over-chlorination .

- Method B : Reaction of 3,3-dihydroxy-2-pentanone with PCl₅ in anhydrous conditions, followed by purification via fractional distillation .

Key considerations : Optimize molar ratios (e.g., ketone:chlorinating agent = 1:2) and reaction time to minimize side products like polychlorinated derivatives. Use NMR (¹³C for Cl substituent environments) and IR (C=O stretch ~1700 cm⁻¹) for structural validation .

Q. Which analytical techniques are most effective for characterizing 3,3-dichloro-2-pentanone, and what diagnostic signals should researchers prioritize?

- NMR Spectroscopy :

- Mass Spectrometry : Dominant fragments at m/z 106/108 (M⁺–Cl) and m/z 71 (loss of CH₂Cl group) due to α-cleavage near the carbonyl .

- IR Spectroscopy : Strong C=O absorption at ~1720 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Advanced Research Questions

Q. How do the steric and electronic effects of chlorine substituents influence the reactivity of 3,3-dichloro-2-pentanone in nucleophilic addition reactions?

The electron-withdrawing effect of Cl atoms reduces electron density at the carbonyl carbon, slowing nucleophilic attack (e.g., by Grignard reagents). Steric hindrance from the 3,3-dichloro groups further restricts access to the reaction site.

Q. What methodologies can elucidate the environmental degradation pathways of 3,3-dichloro-2-pentanone in aqueous systems?

- Hydrolysis studies : Conduct pH-dependent experiments (pH 3–11) at 25–50°C, analyzing products via LC-MS. Chlorine substituents increase resistance to hydrolysis, but acidic conditions may promote dechlorination .

- Photodegradation : Expose to UV light (254 nm) in photoreactors; identify radicals (e.g., Cl·) via spin-trapping EPR spectroscopy. Major products may include 2-pentanone and chlorinated carboxylic acids .

Q. How can researchers resolve contradictions in identifying decomposition byproducts of 3,3-dichloro-2-pentanone in crosslinking reactions?

Q. What advanced techniques quantify the thermodynamic behavior of 3,3-dichloro-2-pentanone in solvent mixtures?

- Excess molar volume (Vᴇ) analysis : Measure density changes in binary mixtures (e.g., with n-heptane) using vibrating-tube densimeters. Positive Vᴇ values indicate weak intermolecular interactions, while negative values suggest specific interactions (e.g., dipole-induced dipole) .